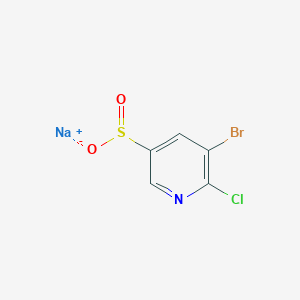

Sodium 5-bromo-6-chloropyridine-3-sulfinate

Description

Sodium 5-bromo-6-chloropyridine-3-sulfinate is a halogenated pyridine derivative characterized by a sulfinate (-SO₂⁻Na⁺) functional group at the 3-position and bromine and chlorine substituents at the 5- and 6-positions, respectively. This compound belongs to a class of sulfinate salts, which are widely utilized in organic synthesis as nucleophiles or intermediates for cross-coupling reactions due to their solubility in polar solvents and reactivity with transition metal catalysts.

Properties

Molecular Formula |

C5H2BrClNNaO2S |

|---|---|

Molecular Weight |

278.49 g/mol |

IUPAC Name |

sodium;5-bromo-6-chloropyridine-3-sulfinate |

InChI |

InChI=1S/C5H3BrClNO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 |

InChI Key |

NUGQCGZCNFDJKE-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-6-chloropyridine-3-sulfinate typically involves the halogenation of pyridine derivatives followed by sulfonation One common method includes the bromination and chlorination of pyridine to introduce the bromine and chlorine atoms at the desired positions

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-6-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfinate group can undergo oxidation to form sulfonates or reduction to form sulfides.

Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophilic partner.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

Substituted Pyridines: Products with various functional groups replacing the halogens.

Sulfonates and Sulfides: Depending on the oxidation or reduction conditions.

Scientific Research Applications

Chemical Synthesis

Sodium 5-bromo-6-chloropyridine-3-sulfinate serves as a versatile building block in organic synthesis. Its unique structure allows for various nucleophilic substitution reactions, enabling the formation of carbon-sulfur bonds. The compound's reactivity is primarily attributed to the presence of the bromine and chlorine substituents on the pyridine ring, which can be replaced or modified through various chemical reactions.

Key Reactions:

- Nucleophilic Substitution: The sulfinate group can act as a nucleophile in reactions with electrophiles, facilitating the formation of sulfonamide derivatives.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, leading to the synthesis of complex organic molecules .

Recent studies have highlighted the potential biological activities of this compound. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry.

Biological Mechanisms:

- The sulfinate group may interact with biological targets, modifying cellular pathways and influencing biological responses. For instance, compounds derived from this sulfinic acid have shown promise in inhibiting specific enzymes linked to cancer progression .

- In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In another study focused on cancer cell lines, this compound derivatives were tested for their ability to inhibit tumor cell proliferation. The results showed a dose-dependent response, with IC50 values indicating effective inhibition at micromolar concentrations .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of sodium 5-bromo-6-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. The halogen atoms can also influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to the modulation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 5-Bromo-6-Chloropyridine-3-Carboxylate

- Structure : Shares the same pyridine core with bromine (5-position) and chlorine (6-position) substituents but replaces the sulfinate group with a methyl ester (-COOCH₃) at the 3-position.

- Reactivity :

- The ester group is less nucleophilic than the sulfinate, limiting its utility in cross-coupling reactions.

- Methyl esters are typically hydrolyzed under basic conditions, whereas sulfinates are more stable but reactive in metal-catalyzed substitutions.

- Solubility : Sulfinate salts (e.g., sodium salts) exhibit higher water solubility compared to neutral esters, facilitating their use in aqueous-phase reactions.

Sodium 4-Methoxybenzoate

- Structure: A sodium carboxylate salt with a methoxy-substituted benzene ring.

- Thermal Behavior : Sodium carboxylates like 4-methoxybenzoate often decompose at lower temperatures (<300°C) compared to sulfinates, which may exhibit higher thermal stability due to stronger S-O bonding.

5-Bromo-3-Iodopyridin-2-yl Trifluoromethanesulfonate

- Structure : Contains bromine (5-position) and a triflate (-OSO₂CF₃) group at the 2-position, with iodine at the 3-position.

- Reactivity :

Comparative Data Table

| Property | Sodium 5-Bromo-6-Chloropyridine-3-Sulfinate | Methyl 5-Bromo-6-Chloropyridine-3-Carboxylate | Sodium 4-Methoxybenzoate |

|---|---|---|---|

| Functional Group | -SO₂⁻Na⁺ | -COOCH₃ | -COO⁻Na⁺ |

| Solubility in Water | High | Low | Moderate |

| Thermal Stability | Moderate-High (decomposes >300°C inferred) | Low-Moderate (ester hydrolysis <200°C) | Low (decomposes ~250°C) |

| Reactivity in Cross-Coupling | Moderate (sulfinate as nucleophile) | Low (ester inert) | Not applicable |

| Halogen Utility | Bromine/chlorine for electrophilic substitution | Bromine/chlorine for substitution | None |

Biological Activity

Sodium 5-bromo-6-chloropyridine-3-sulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for future research and applications.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHBrClNNaOS

- Structural Features : The compound features a pyridine ring substituted with both bromine and chlorine atoms, along with a sulfinate group. This unique combination of substituents may influence its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. The sulfinate group is believed to act as a nucleophile, allowing the compound to modify biological molecules and disrupt cellular functions, leading to antimicrobial effects.

- Anticancer Effects : Preliminary investigations suggest that this compound may possess anticancer properties. Its structural analogs have been studied for their ability to inhibit specific kinases involved in cancer progression, such as PI3Kα kinase. The compound's mechanism may involve interference with signaling pathways critical for tumor cell survival and proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features | Notable Biological Activity |

|---|---|---|---|

| This compound | CHBrClNNaOS | Combines bromine and chlorine | Antimicrobial, potential anticancer effects |

| Sodium 6-chloropyridine-3-sulfinate | CHClNNaOS | Contains chlorine only | Antimicrobial properties |

| Sodium 6-bromopyridine-3-sulfinate | CHBrNNaOS | Contains bromine only | Investigated for enzyme inhibition |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of this compound reported significant inhibition against gram-positive and gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

- Antitumor Activity : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines. Specifically, it was found to inhibit PI3Kα kinase activity with an IC50 value indicating potent activity against this target, which is crucial in many cancers .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications in halogen substituents significantly affect biological activity. For instance, the presence of both bromine and chlorine in this compound enhances its reactivity compared to compounds with only one halogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.